molecular formula C27H23BrN4O5S B12195042 C27H23BrN4O5S

C27H23BrN4O5S

Cat. No.: B12195042
M. Wt: 595.5 g/mol
InChI Key: GIQPRGIWUDVCGI-UHFFFAOYSA-N
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Description

The compound with the molecular formula C27H23BrN4O5S is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H23BrN4O5S typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C27H23BrN4O5S: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may yield deoxygenated products.

Scientific Research Applications

C27H23BrN4O5S: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological pathways and as a probe to investigate cellular processes.

    Medicine: It has potential therapeutic applications, including as an anticancer agent and as a drug for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C27H23BrN4O5S involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C27H23BrN4O5S: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    C21H23NO5: This compound has a similar structure but lacks the bromine and sulfur atoms.

    C27H23N4O5: This compound has a similar structure but lacks the bromine atom.

    C27H23BrN4O5: This compound has a similar structure but lacks the sulfur atom.

The presence of bromine and sulfur atoms in This compound contributes to its unique chemical properties and reactivity, making it distinct from these similar compounds.

Biological Activity

The compound with the molecular formula C27H23BrN4O5S is a complex organic molecule that has garnered interest in various fields of biological research. This article delves into its biological activities, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound indicates the presence of multiple functional groups, including bromine, nitrogen, and sulfonyl moieties. These features contribute to its unique biological properties. The compound's molecular weight is approximately 549.46 g/mol, and its structural complexity allows for interactions with various biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with similar structures have shown antiproliferative activity against breast and lung cancer cell lines, indicating a potential role in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an inhibitor or modulator of key proteins involved in cell signaling pathways. This interaction can lead to alterations in gene expression and cellular function, resulting in therapeutic effects such as reduced tumor growth or enhanced microbial resistance .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations. The study utilized flow cytometry to assess apoptosis markers and found that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, confirming its role in inducing programmed cell death .

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested this compound against a panel of pathogenic bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Further analysis revealed that it disrupted bacterial membrane integrity, leading to cell lysis. This property highlights its potential as a novel antimicrobial agent .

Data Table: Biological Activity Overview

Biological Activity Target Effect Reference
AntimicrobialE. coli, S. aureusGrowth inhibition
AnticancerBreast cancer cell linesInduction of apoptosis
AntioxidantVarious cellular modelsFree radical scavenging

Properties

Molecular Formula

C27H23BrN4O5S

Molecular Weight

595.5 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C27H23BrN4O5S/c1-36-21-11-6-17(15-22(21)37-2)12-14-32-25(29)23(38(34,35)19-9-7-18(28)8-10-19)16-20-26(32)30-24-5-3-4-13-31(24)27(20)33/h3-11,13,15-16,29H,12,14H2,1-2H3

InChI Key

GIQPRGIWUDVCGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3)OC

Origin of Product

United States

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